2-(4-Biphenyl)-4,5-diphenylthiazole
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Overview
Description
2-(4-Biphenyl)-4,5-diphenylthiazole is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of biphenyl and diphenyl groups attached to the thiazole ring, making it a molecule of interest in various fields of research due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Biphenyl)-4,5-diphenylthiazole typically involves the condensation of biphenyl and diphenyl derivatives with thiazole precursors. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Biphenyl)-4,5-diphenylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into a dihydrothiazole derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl and diphenyl groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the aromatic rings .
Scientific Research Applications
2-(4-Biphenyl)-4,5-diphenylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Biphenyl)-4,5-diphenylthiazole involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, potentially inhibiting their activity. The compound’s aromatic rings and thiazole moiety allow it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Biphenyl: A simpler compound with two connected benzene rings, used as a starting material for various chemical syntheses.
4,4’-Biphenol: An aromatic compound with hydroxyl groups, used in polymer production.
2-(4-Biphenyl)propionic acid: Known for its anti-inflammatory properties and used in pharmaceuticals.
Uniqueness: 2-(4-Biphenyl)-4,5-diphenylthiazole stands out due to its combination of biphenyl and thiazole moieties, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
4,5-diphenyl-2-(4-phenylphenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NS/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-28-25(22-12-6-2-7-13-22)26(29-27)23-14-8-3-9-15-23/h1-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPDDQXVOZIWKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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